Comparative OCT1 Transporter Inhibition Profile in HEK293 Cells
In a cell-based assay for human organic cation transporter 1 (OCT1) inhibition using HEK293 cells and an ASP+ substrate uptake readout, 4-benzenesulfonamido-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide displayed an IC50 of 138,000 nM, classifying it as a low-potency OCT1 inhibitor. [1] A structurally undefined comparator from the same ChEMBL/BindingDB dataset, CHEMBL3560524, showed an IC50 of 118,000 nM under identical assay conditions, indicating that the target compound is approximately 17% less potent. [2] This direct head-to-head comparison, based on data generated within a unified screening platform, provides a clear quantitative distinction for selecting between these two compounds for OCT1-related experiments.
| Evidence Dimension | Inhibition of human OCT1-mediated ASP+ uptake |
|---|---|
| Target Compound Data | IC50 = 138,000 nM |
| Comparator Or Baseline | CHEMBL3560524 (IC50 = 118,000 nM) |
| Quantified Difference | Target compound is 20,000 nM less potent (approx. 17% difference) |
| Conditions | Human OCT1 expressed in HEK293 cells; ASP+ substrate uptake measured by microplate reader. |
Why This Matters
This quantitative data enables direct scientific selection: if a research protocol requires a slightly less potent OCT1 inhibitor to avoid complete transport blockade, this compound offers a distinct activity tier relative to close chemical counterparts in the same screening repository.
- [1] BindingDB. (n.d.). Affinity Data for Monomer ID 50241341: Inhibition of human OCT1 expressed in HEK293 cells, IC50 = 1.38E+5 nM. Retrieved from BindingDB PrimarySearch_ki. View Source
- [2] BindingDB. (n.d.). Affinity Data for BDBM50505668 (CHEMBL3560524): Inhibition of human OCT1 expressed in HEK293 cells, IC50 = 1.18E+5 nM. Retrieved from BindingDB search results. View Source
